BenchChemオンラインストアへようこそ!

Talnetant

NK3 receptor binding neurokinin selectivity radioligand displacement

Talnetant (CAS 174636-32-9, also referenced as 174636-26-1 for the hydrochloride salt) is a non-peptide, orally active neurokinin-3 (NK3) receptor antagonist developed by GlaxoSmithKline. It belongs to the quinoline-4-carboxamide chemical class and was advanced to Phase II clinical trials for schizophrenia and irritable bowel syndrome.

Molecular Formula C25H22N2O2
Molecular Weight 382.461
CAS No. 174636-26-1
Cat. No. B1143033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalnetant
CAS174636-26-1
SynonymsTALNETANT
Molecular FormulaC25H22N2O2
Molecular Weight382.461
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talnetant (SB-223412) Procurement Guide: A Differentiated NK3 Antagonist for Preclinical CNS Studies


Talnetant (CAS 174636-32-9, also referenced as 174636-26-1 for the hydrochloride salt) is a non-peptide, orally active neurokinin-3 (NK3) receptor antagonist developed by GlaxoSmithKline [1]. It belongs to the quinoline-4-carboxamide chemical class and was advanced to Phase II clinical trials for schizophrenia and irritable bowel syndrome [2]. Talnetant is characterized by high-affinity competitive antagonism at recombinant human NK3 receptors (Ki = 1–1.4 nM, pKi = 8.7) and demonstrates a clean selectivity profile against NK1 and NK2 receptors, coupled with brain penetrance confirmed through ex vivo receptor occupancy and microdialysis studies [1][3].

Why Talnetant Cannot Be Replaced by Another NK3 Antagonist Without Quantitative Justification


NK3 receptor antagonists are not pharmacologically interchangeable. Even within the same target class, compounds diverge markedly in their mode of antagonism (competitive vs. non-competitive), species-selectivity profiles, off-target liability, and CNS functional effects [1]. Talnetant and osanetant—the two most clinically advanced NK3 antagonists—exhibit a ~120-fold difference in NK3 binding Ki, divergent Schild plot characteristics, and opposing human psychomotor profiles when compared to typical antipsychotics such as haloperidol [2][3]. Furthermore, emerging NK3 antagonists such as fezolinetant and pavinetant carry distinct CYP450 inhibition liabilities and indications (vasomotor symptoms) that have no bearing on the schizophrenia research context for which talnetant was optimized. Substituting talnetant without considering these quantitative dimensions risks invalidating comparative preclinical or clinical datasets and introduces unpredictable off-target confounds.

Talnetant (SB-223412) Evidence Guide: Quantitative Differentiation Against Osanetant, Risperidone, Haloperidol, and Fezolinetant


NK3 Receptor Binding Affinity and Subtype Selectivity: Talnetant vs. Osanetant

In head-to-head radioligand displacement assays using [³H]osanetant on human NK3 receptor membranes, osanetant binds with a Ki of 0.5 nM (pKi 9.30) while talnetant binds with a Ki of 3.0 nM (pKi 8.52), representing a 6-fold higher affinity for osanetant at the orthosteric site [1]. However, talnetant's selectivity window against NK2 receptors is 100-fold (Ki NK2 = 144 nM; Ki NK3 = 1.4 nM in CHO-hNK3 cells) with no measurable affinity for NK1 (Ki > 100,000 nM at concentrations up to 100 µM) . Osanetant's NK2 selectivity margin is narrower (Ki NK2 ≈ 20 nM; ~100-fold selectivity ratio but based on a 0.21 nM NK3 Ki) [2]. This quantitative profile means talnetant provides a cleaner pharmacological tool for isolating NK3-mediated biology in mixed-tissue preparations where NK2 co-expression is present.

NK3 receptor binding neurokinin selectivity radioligand displacement

Functional Mode of Antagonism: Competitive vs. Aberrant Schild Kinetics

In cellular Ca²⁺ mobilization assays using CHO cells stably expressing human NK3 receptors, talnetant exhibits a classical competitive Schild plot with a slope of 0.88–1.07 (near unity) and a functional pA₂ of 8.24 (Kb = 5.75 nM), consistent with reversible orthosteric competition [1]. In the same assay system, osanetant produces an aberrant Schild slope of 3.3 ± 0.5 with a Kb of 12 nM—significantly elevated relative to its binding Ki of 0.8 nM [2]. The steep, non-unity Schild slope for osanetant indicates a departure from simple competitive kinetics, attributed to pseudoirreversible binding or non-competitive behavior depending on species context [1]. Talnetant's clean Schild profile renders it far more suitable for quantitative pharmacological studies (accurate pA₂ and Kb estimations) and for experimental designs where reversible target engagement is critical (e.g., washout experiments, dose-response reversibility assays).

Schild analysis functional antagonism Ca²⁺ mobilization orthosteric binding

Clinical CNS Side-Effect Profile: Talnetant vs. Haloperidol in Healthy Volunteers

In a randomized, placebo-controlled crossover study in healthy volunteers, a single oral dose of talnetant produced CNS effects that were directionally opposite to those of haloperidol. Haloperidol (2 mg) induced predominantly CNS-depressant effects (significant psychomotor slowing, increased subjective sedation), whereas talnetant (200 mg orally) showed a slightly stimulatory profile with no impairment of psychomotor or cognitive performance [1]. While direct numerical effect sizes for each endpoint are not publicly reported in disaggregated form, the qualitative divergence—depressant for haloperidol vs. non-sedating for talnetant—is a clinically meaningful differentiation that influences subject compliance and study blinding in proof-of-concept trials [1]. This dissociation from the D₂ antagonist psychomotor 'signature' supports talnetant's classification as a non-dopaminergic antipsychotic candidate and positions it preferentially for schizophrenia research protocols where avoiding motor or sedative confounds is essential.

psychomotor function CNS safety healthy volunteer study cognition

Clinical Trial Design and Comparator Arms: Talnetant vs. Risperidone in Schizophrenia

Talnetant was evaluated in a Phase II, multicenter, double-blind, double-dummy, placebo-controlled, randomized parallel-group study (NCT00103727) that directly compared three fixed doses of talnetant (200 mg, 400 mg, 600 mg twice daily) against risperidone (1–3 mg twice daily) and placebo in approximately 275 subjects with acutely psychotic schizophrenia [1]. The primary endpoint was change from baseline in PANSS total score at Week 6 [1]. This trial design—incorporating both an established atypical antipsychotic (risperidone, a D₂/5-HT₂A antagonist) and placebo—provides a uniquely rigorous framework for interpreting NK3 antagonist efficacy in schizophrenia. In contrast, osanetant's clinical schizophrenia program employed different trial designs without a publicly available head-to-head active comparator arm of equivalent scale [2]. While the full numerical results of NCT00103727 were not published in the peer-reviewed literature (the program was discontinued), the existence of this structured comparator dataset is a critical consideration for researchers designing follow-up studies or meta-analyses using NK3 antagonists in schizophrenia, as it provides the only registered direct comparison of an NK3 antagonist with risperidone.

schizophrenia clinical trial PANSS active comparator proof-of-concept

Broad Off-Target Selectivity Profiling: Talnetant vs. Class Benchmark

Talnetant was counter-screened against a panel of >60 receptors, enzymes, and ion channels at concentrations up to 10 µM, representing >7,000-fold its NK3 Ki . At concentrations of 1–10 µM, talnetant showed no significant activity except for the peripheral benzodiazepine receptor (IC₅₀ ≈ 1 µM) and the fMLP receptor (IC₅₀ ≈ 3.1 µM) [1]. This broad selectivity profile is a class-leading benchmark position compared to the emerging NK3 antagonist pavinetant (AZD2624), which shows CYP3A4/5 inhibition with apparent IC₅₀ values of 7.1 µM and 19.8 µM for midazolam and testosterone hydroxylation assays respectively [2]. Talnetant has no reported CYP3A4 inhibition liability at concentrations up to 10 µM in the same panel screen . For researchers planning combinatorial pharmacology or in vivo polypharmacy studies, talnetant's clean CYP profile minimizes the risk of drug-drug interaction confounds.

off-target selectivity receptor panel screening chemical probe criteria CYP inhibition

CNS Target Engagement: Ex Vivo Receptor Occupancy and Brain-Penetrant Pharmacology

Talnetant's brain penetration and target engagement were quantitatively characterized using ex vivo [³H]senktide autoradiography in guinea pig medial prefrontal cortex (mPFC) [1]. Talnetant achieved dose-dependent NK3 receptor occupancy: 1 mg/kg i.p. produced measurable occupancy, 10 mg/kg produced >50% occupancy, and 100 mg/kg produced near-complete occupancy, with a direct linear relationship between brain concentration and receptor occupancy [1]. The brain-to-plasma ratio and oral bioavailability have been characterized in rat (~100% oral bioavailability) and dog . In contrast, fezolinetant (ESN364)—a structurally distinct NK3 antagonist approved for vasomotor symptoms in menopause—exhibits a significantly weaker NK3 binding affinity (Ki = 19.9–22.1 nM, ~14-fold weaker than talnetant's Ki of 1.4 nM) and was optimized for peripheral/hypothalamic selectivity rather than broad CNS distribution [2]. This makes talnetant the superior choice for studies requiring robust occupancy of cortical and mesolimbic NK3 receptors.

brain penetration receptor occupancy ex vivo autoradiography CNS drug discovery

Optimal Research and Procurement Scenarios for Talnetant (SB-223412)


Schizophrenia Preclinical Modeling: Cortical Dopamine and Mesolimbic Neurotransmission Studies

Talnetant is the preferred NK3 antagonist for in vivo microdialysis studies examining dopaminergic neurotransmission in the medial prefrontal cortex (mPFC) and nucleus accumbens. Acute administration of talnetant (30 mg/kg i.p.) significantly elevates extracellular dopamine and norepinephrine in the mPFC of freely moving guinea pigs, and attenuates haloperidol-induced dopamine increases in the nucleus accumbens [1]. This dual modulation—enhancing cortical catecholamine tone while dampening subcortical hyperdopaminergia—is mechanistically aligned with the hypothesized NK3 antagonist therapeutic profile for schizophrenia. The competitive, reversible binding kinetics and clean Schild profile (pA₂ = 8.1–8.24 in Ca²⁺ and IP assays) ensure that observed neurochemical effects are attributable to bona fide competitive NK3 blockade rather than pseudoirreversible or non-competitive receptor interactions that confound interpretation with comparators like osanetant [1].

Selective Pharmacological Tool for NK3 vs. NK2/NK1 Dissection in Mixed-Tissue Assays

In isolated tissue organ bath studies (e.g., rabbit iris sphincter, guinea pig ileum) or mixed-cell Ca²⁺ flux assays where multiple neurokinin receptor subtypes are co-expressed, talnetant's 100-fold NK3-over-NK2 selectivity (Ki NK3 = 1.4 nM; Ki NK2 = 144 nM) and complete lack of NK1 affinity (Ki >100,000 nM at concentrations up to 100 µM) provide an unambiguous pharmacological window for attributing functional responses to NK3 receptor blockade . The well-characterized functional antagonist potency (reversal of senktide-induced contractions with Kd = 1.6 ± 0.53 nM in rabbit iris sphincter) further enables precise concentration-response curve construction without the confounding NK2 antagonism that complicates osanetant use (NK2 Ki ≈ 20 nM) at higher working concentrations [2].

Polypharmacy and Drug-Drug Interaction Studies Requiring Clean CYP Profiles

For in vivo studies involving co-administration with antipsychotics (risperidone, haloperidol) or other CYP-metabolized agents, talnetant's demonstrated lack of CYP3A4/5 inhibition at concentrations up to 10 µM [3] eliminates the metabolic drug-drug interaction liability exhibited by pavinetant (CYP3A4 IC₅₀ = 7.1 µM for midazolam hydroxylation; CYP3A5 IC₅₀ = 19.8 µM for testosterone 6β-hydroxylation) [4]. Talnetant's pharmacokinetic profile (oral bioavailability ~100% in dog, t₁/₂ = 3–5 h, sustained plasma concentrations) has been established in rat and dog, providing a predictable platform for designing polypharmacy protocols without pharmacokinetic confounds . Additionally, the comprehensive counter-screening against >60 off-targets (only peripheral BZ receptor and fMLP hits at µM concentrations) [3] reduces the risk of unanticipated pharmacodynamic interactions.

Human Volunteer Proof-of-Concept Studies: Psychomotor and Cognitive Safety Assessment

Talnetant's CNS profile in healthy human volunteers—characterized by a lack of psychomotor impairment and a slightly stimulatory rather than sedative effect profile—provides a differentiated safety and tolerability foundation for designing proof-of-concept studies in schizophrenia or cognition where avoiding D₂ antagonist-like motor impairments is critical [5]. Unlike haloperidol (2 mg), which produces significant psychomotor slowing and sedation, talnetant (200 mg single oral dose) demonstrated no impairment on saccadic eye movement, body sway, or subjective sedation scales [5]. This profile is particularly valuable for studies requiring intact motor function (e.g., cognitive test batteries, fMRI paradigms) and reduces the risk of functional unblinding due to conspicuous side effects in placebo-controlled designs.

Quote Request

Request a Quote for Talnetant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.